molecular formula C14H10O3 B1221193 1,8,9-Trihydroxyanthracene CAS No. 480-22-8

1,8,9-Trihydroxyanthracene

Cat. No. B1221193
CAS RN: 480-22-8
M. Wt: 226.23 g/mol
InChI Key: YUTJCNNFTOIOGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1,8-dihydroxy-9,10-dihydroanthracene indicates a multi-step process involving methylation, reduction (using zinc/acetic acid, sodium/ethanol), and demethylation, resulting in a total yield of 37% (Shi-jun Zheng, 2005).

Molecular Structure Analysis

X-ray analysis of trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complexes with methanol provides insights into its crystal structure. This structure is characterized by π interactions and hydrogen-bonded rings, which link the molecular moieties into a chain-and-layer arrangement (F. Toda et al., 1985).

Chemical Reactions and Properties

A series of 1,8,9-tris(phosphorus) substituted anthracenes demonstrates the chemical versatility of anthracene derivatives. These compounds exhibit complex phosphorus environments and P-P bonding distances ranging from 2.22 to 3.27 A, showcasing the adaptability of the anthracene backbone to various chemical modifications (P. Kilian & A. Slawin, 2007).

Physical Properties Analysis

The physical properties of anthracene derivatives are deeply influenced by their molecular structure. The planarity and aromatic nature of the anthracene system in some compounds, as revealed by X-ray crystal structures, indicate the influence of molecular geometry on their physical properties (M. Bryce et al., 2000).

Chemical Properties Analysis

The chemical properties of anthracene derivatives, such as their reactivity with amines, are notable. For instance, the synthesis and reactivity of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones with amines highlight the unique chemical behavior of anthracene derivatives, which is essential for applications in medicinal chemistry and materials science (D. Hua et al., 2002).

Scientific Research Applications

1. Therapeutic Agent in Psoriasis Treatment

1,8,9-Trihydroxyanthracene, known as Dithranol, is an important therapeutic agent for treating psoriasis, a common skin disease. It interacts with nucleic acids, potentially acting as a cytostatic agent, affecting thymidine incorporation in guinea-pig epidermis and reducing the number of labelled cells (Gillberg, Zetterberg, & Swanbeck, 1967).

2. Enhancing Efficiency and Stability in Organic Solar Cells

A novel application of 1,8,9-Trihydroxyanthracene (TOHA) as a green solid additive in organic solar cells (OSCs) has been demonstrated. TOHA significantly improves both the efficiency and operational stability of highly efficient OSCs. It enhances photocurrent, fill factor, and maintains 68% of initial efficiency after 1400 hours of operation, indicating its potential in sustainable energy technologies (Kang et al., 2023).

3. In Molecular Geometry and Chemistry

1,8,9-Substituted anthracenes have been synthesized, featuring phosphorus atoms in a highly congested space. These compounds exhibit varied phosphorus environments, such as phosphino, metaphosphonato, and phosphenium, thus contributing to the study of molecular geometry and chemistry (Kilian & Slawin, 2007).

4. Photophysical Properties and Stereochemistry

Tri-9-anthrylsilanes with different substituents, including 1,8,9-Trihydroxyanthracene derivatives, have been studied for their UV-vis absorption and fluorescence spectra. These compounds show chiral propeller-like arrangements and exhibit enantiomerization in solution, contributing to the understanding of photophysical properties and dynamic stereochemistry in organometallic chemistry (Yamaguchi, Akiyama, & Tamao, 1998).

5. Application in High-Performance Liquid Chromatography

Anthracene-9-carbonyl chloride, related to 1,8,9-Trihydroxyanthracene, has been used as a derivatising reagent in high-performance liquid chromatographic analysis of hydroxy compounds. This highlights its utility in analytical chemistry for the detection and analysis of various compounds (Bayliss, Homer, & Shepherd, 1988).

6. Redox Behavior in Electrochemical Studies

1,8,9-Trihydroxyanthracene derivatives have been studied for their redox response using voltammetric techniques. These studies contribute to the understanding of redox processes, electron transfer rate constants, and thermodynamics in electrochemical systems (Ahmad et al., 2015).

7. Synthesis of Organic Opto-Electronic Materials

1,8,9-Trihydroxyanthracene derivatives have been synthesized as intermediates for organic opto-electronic materials. This includes their use in the preparation of novel compounds with potential applications in materials science and electronics (Zheng, 2005).

Safety And Hazards

1,8,9-Trihydroxyanthracene is a suspected animal carcinogen . It can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It can stain the skin reddish-brown . Absorption can cause kidney damage and intestinal disturbances .

Future Directions

A novel green solid additive, 1,8,9-Trihydroxyanthracene (TOHA), has been demonstrated to effectively improve both efficiency and stability of a highly efficient organic solar cell (OSC), comprising D18-Cl as polymer donor and N3 as small-molecule acceptor . This work demonstrates the significance of processing condition-controlled additive pathways for the realization of stability, leading to superior OSC devices .

properties

IUPAC Name

anthracene-1,8,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-7,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTJCNNFTOIOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C(=CC=C3)O)C(=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Record name 1,8,9-TRIHYDROXYANTHRACENE
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DSSTOX Substance ID

DTXSID7026231
Record name 1,8,9-Trihydroxyanthracene
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

1,8,9-trihydroxyanthracene appears as odorless yellow leaflets or needles; yellow powder. Tasteless. Filtrate from water suspension is neutral to litmus. When exposed to air, alkaline solutions turn red and lose their fluorescence. (NTP, 1992)
Record name 1,8,9-TRIHYDROXYANTHRACENE
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Record name 1,8,9-TRIHYDROXYANTHRACENE
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Product Name

1,8,9-Trihydroxyanthracene

CAS RN

480-22-8
Record name 1,8,9-TRIHYDROXYANTHRACENE
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Record name 1,8,9-Anthracenetriol
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Record name 1,8,9-Trihydroxyanthracene
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Melting Point

349 to 358 °F (NTP, 1992)
Record name 1,8,9-TRIHYDROXYANTHRACENE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
729
Citations
H Kang, Y Jing, Y Zhang, Y Li, H Zhang, H Zhou… - Solar …, 2023 - Wiley Online Library
A novel green solid additive, 1,8,9‐Trihydroxyanthracene (TOHA), is demonstrated to effectively improve both efficiency and stability of a highly efficient organic solar cell (OSC), …
Number of citations: 2 onlinelibrary.wiley.com
BO Gillberg, G Zetterberg, G Swanbeck - Nature, 1967 - nature.com
DITHRANOL (1,8,9-trihydroxyanthracene) is one of the most important local therapeutic agents against the common skin disease, psoriasis. The mechanism of the effect of this …
Number of citations: 28 www.nature.com
AM Hoberg, DM Haddleton… - European Mass …, 1997 - journals.sagepub.com
Dear Sir We had noticed that in matrix-assisted laser desorption/ionization (MALDI) high and stable ion yields resulted when a mixture of matrix and polymer was positioned on top of a …
Number of citations: 52 journals.sagepub.com
M Hilker - Oecologia, 1992 - Springer
Larvae and eggs of the leaf beetle Pyrrhalta viburni were investigated for protective devices against predators. The eggs are covered with faeces, which appeared to have no feeding …
Number of citations: 37 link.springer.com
MF Wyatt, BK Stein, AG Brenton - Analytical chemistry, 2006 - ACS Publications
2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is a nonpolar, aprotic matrix and was used in the analysis of a variety of compounds by matrix-assisted …
Number of citations: 74 pubs.acs.org
K Yasuhira - GANN Japanese Journal of Cancer Research, 1968 - jstage.jst.go.jp
During experiments with skin papilloma production in mice, many animals died unexpectedly due to lymphomas or other tumors. Malignant lymphomas appeared in ICR mice treated …
Number of citations: 10 www.jstage.jst.go.jp
R Mohd-Towel, A Amir, S Abdul-Talib - ISFRAM 2015: Proceedings of the …, 2016 - Springer
Two different types of wastewater treatments are explained in this chapter. All the six parameters were under the standards A and B compared to EQA 1974. However, it does not …
Number of citations: 2 link.springer.com
M Hilker, U Eschbach, K Dettner - Naturwissenschaften, 1992 - researchgate.net
The occurrence of anthraquinones in the plant kingdom is extensively documented, especially in chemotaxonomic literature. Various Angiospermae contain anthraquinones in different …
Number of citations: 44 www.researchgate.net
H Hammar - Journal of Investigative Dermatology, 1970 - Elsevier
The subcorneal and basal parts of the germinal epithelium were microdissected from freeze-dried sections originating within or just outside guttate psoriatic and neurodermite lesions. …
Number of citations: 43 www.sciencedirect.com
YD Chan - 1982 - elibrary.ru
A new photopolymer system was developed to study the relationship of the variation of exponent b values in the time-crosslink density reduction principle with topological changes in …
Number of citations: 0 elibrary.ru

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